molecular formula C7H12N4O B2461618 methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine CAS No. 1503019-34-8

methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine

Cat. No.: B2461618
CAS No.: 1503019-34-8
M. Wt: 168.2
InChI Key: RTPSXERBTKDOGY-UHFFFAOYSA-N
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Description

Methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine: is a chemical compound with the molecular formula C7H12N4O. It is characterized by a triazolo-oxazin ring structure, which is a fused heterocyclic system containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazinone precursor in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine involves its interaction with specific molecular targets. The triazolo-oxazin ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Biological Activity

Methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing various studies and findings related to its pharmacological effects.

  • Molecular Formula : C10H17N5O
  • Molecular Weight : 223.28 g/mol
  • CAS Number : Not explicitly listed in the sources but associated with triazole derivatives.

1. Anticancer Activity

Several studies have reported on the anticancer properties of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-75.85
A54921.3
Bel-74023.0

These values indicate that the compound exhibits significant cytotoxic activity against these cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that certain triazole derivatives can induce G2/M phase arrest in cancer cells .

3. Cholinesterase Inhibition

In addition to anticancer properties, some derivatives of triazoles have shown potential as cholinesterase inhibitors. This activity is relevant for neurodegenerative diseases such as Alzheimer's disease. For instance, compounds structurally related to this compound demonstrated competitive inhibition against acetylcholinesterase (AChE), with IC50 values ranging from 13.62 nM to 33.00 nM .

Case Studies

Case Study 1: Evaluation Against MCF-7 Cells
A study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 5.85 µM. Further analysis revealed that the compound caused significant apoptosis in treated cells compared to control groups.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar triazole compounds against oxidative stress-induced neuronal damage. The study found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress agents.

Properties

IUPAC Name

1-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-8-4-6-9-10-7-5-12-3-2-11(6)7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPSXERBTKDOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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